1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
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Overview
Description
1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound with the molecular formula C8H13N3O3. This compound is notable for its unique structure, which includes a triazole ring, a common motif in many biologically active molecules. The presence of both hydroxyl and ketone functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 1H-1,2,4-triazole with a suitable precursor that contains the necessary functional groups. One common method involves the use of 3,3-dimethyl-2-butanone as a starting material, which undergoes a series of reactions including hydroxylation and triazole substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the triazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols .
Scientific Research Applications
1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals, such as plant growth regulators.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonds, hydrophobic interactions, and coordination with metal ions. The compound can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another triazole-based plant growth regulator.
Triapenthenol: A triazole compound with similar biological activity.
Uniqueness
1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
837402-67-2 |
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Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
1,4-dihydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3-12)6(13)7(14)11-5-9-4-10-11/h4-5,7,12,14H,3H2,1-2H3 |
InChI Key |
YGQAMXPMZMTIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(=O)C(N1C=NC=N1)O |
Origin of Product |
United States |
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